3-(Propan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid
Description
3-(Propan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid is a bicyclic carboxylic acid characterized by a rigid bicyclo[1.1.1]pentane (BCP) scaffold substituted with an isopropyl group (-CH(CH₃)₂) at position 3 and a carboxylic acid (-COOH) at position 1 (Figure 1). The BCP core is a highly strained, three-dimensional structure that imparts unique physicochemical properties, including enhanced metabolic stability and reduced conformational flexibility. These features make BCP derivatives valuable as bioisosteres for para-substituted benzene rings or alkynes in medicinal chemistry .
However, the steric bulk of this group may influence binding interactions in biological targets.
Properties
IUPAC Name |
3-propan-2-ylbicyclo[1.1.1]pentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-6(2)8-3-9(4-8,5-8)7(10)11/h6H,3-5H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGCBNNYMJTCTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CC(C1)(C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1886967-55-0 | |
| Record name | 3-(propan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the construction of the bicyclo[1.1.1]pentane core followed by the introduction of the isopropyl and carboxylic acid groups. One common method involves the use of [1.1.1]propellane as a starting material. The [1.1.1]propellane can be synthesized through a continuous flow process, which allows for the generation of [1.1.1]propellane on demand . Subsequent functionalization of the [1.1.1]propellane core can be achieved through various radical or nucleophilic addition reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods are favored for their practicality and scalability, making them suitable for large-scale production.
Chemical Reactions Analysis
Table 1: Key Synthetic Pathways
Characterization Techniques
Characterization of the synthesized compound typically involves:
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Nuclear Magnetic Resonance (NMR) : Used to confirm the structure and purity.
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Infrared (IR) Spectroscopy : To identify functional groups.
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Mass Spectrometry (MS) : For molecular weight determination.
Radical Mechanisms
The reactions involving 3-(propan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid often proceed via radical mechanisms, particularly in reactions with alkyl iodides where the formation of alkyl radicals is a key step.
Table 2: Mechanistic Insights
Functional Group Transformations
The carboxylic acid group in this compound allows for various transformations, including:
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Esterification : Formation of esters using alcohols.
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Amidation : Reaction with amines to form amides.
These transformations are crucial for generating derivatives that can be used in medicinal chemistry applications.
Scientific Research Applications
3-(Propan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid is a building block compound used in scientific research, particularly in medicinal chemistry . It is also known as 3-isopropylbicyclo[1.1.1]pentane-1-carboxylic acid .
Basic Information
- Formula:
- Molecular Weight: 154.21 g/mol
- CAS Registry Number: 1886967-55-0
- Purity: Available in varying purities, such as 97% and 95%
Applications
- SAR (Structure-Activity Relationship) Studies: This compound is used in SAR studies, which explore the relationship between a molecule's chemical structure and its biological activity .
- Bioisostere in Drug Design: The bicyclo[1.1.1]pentane (BCP) unit can serve as a bioisosteric replacement for aromatic rings, internal alkynes, and tert-butyl groups in drug design. Replacing these with BCP units can enhance a drug's potency, selectivity, and pharmacokinetic profile .
- Building Block in Medicinal Chemistry: BCP derivatives are increasingly used in drug discovery . Functionalization of BCP derivatives is an emerging field .
- Gamma-Secretase Inhibitors: BCP has been used in the design of potent and orally active γ-secretase inhibitors .
- LpPLA2 Inhibitor: BCP can be used as a phenyl replacement within an LpPLA2 inhibitor .
Mechanism of Action
The mechanism of action of 3-(Propan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets and pathways specific to its applications. In medicinal chemistry, it acts as a bioisostere, replacing other functional groups to improve the properties of drug candidates. Its rigid structure can influence the binding affinity and specificity of the compounds it is incorporated into, thereby affecting their biological activity.
Comparison with Similar Compounds
Substituent Effects on Acidity
The acidity of BCP carboxylic acids is strongly influenced by substituent electronic effects. demonstrates that substituents on the BCP scaffold alter acidity via field effects, with linear correlations to bond dipoles. Key comparisons include:
The isopropyl group’s inductive (+I) effect likely results in a higher pKa compared to the parent acid, contrasting with electron-withdrawing groups like -CF₃ or -Br.
Physicochemical Properties and Bioactivity
Key comparisons:
The isopropyl derivative’s higher LogD suggests improved membrane permeability but may limit aqueous solubility.
Biological Activity
3-(Propan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid, with the CAS number 1886967-55-0, is a bicyclic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique bicyclo[1.1.1]pentane structure, which is known for mimicking phenyl rings in bioactive compounds, thus opening avenues for drug discovery and development.
- Molecular Formula : C9H14O2
- Molecular Weight : 154.21 g/mol
- Purity : 97% (commercially available) .
- IUPAC Name : 3-isopropylbicyclo[1.1.1]pentane-1-carboxylic acid
Biological Activity Overview
The biological activity of this compound has been explored primarily through its anti-inflammatory properties and its role in drug discovery.
Anti-inflammatory Properties
Research indicates that derivatives of bicyclo[1.1.1]pentane exhibit significant anti-inflammatory effects. For instance, compounds derived from this bicyclic structure have shown efficacy in reducing lipopolysaccharide (LPS)-induced NFκB activity in monocytes, resulting in a decrease in pro-inflammatory cytokines such as TNFα and MCP1 .
A study highlighted that a bicyclo[1.1.1]pentane derivative demonstrated an IC50 in the picomolar range, indicating high potency against inflammation .
Data Table: Biological Activity Summary
Case Study 1: Synthesis and Evaluation
A significant study involved the synthesis of various bicyclo[1.1.1]pentane-containing sLXm analogues, which were evaluated for their biological activity against inflammation . The study utilized a modular approach to synthesize these compounds and assessed their effects on LPS-induced inflammatory responses.
Case Study 2: Drug Discovery Applications
The compound has been included in a larger library of bicyclo[1.1.1]pentanes aimed at drug discovery, demonstrating its utility as a building block in medicinal chemistry . The ability to mimic phenyl rings allows for the exploration of new therapeutic candidates that can target various biological pathways.
Research Findings
Recent findings suggest that bicyclo[1.1.1]pentanes can effectively replace traditional aromatic systems in drug design due to their unique structural properties that enhance binding affinity and specificity . The ongoing research into the synthesis and modification of these compounds aims to expand their applications in treating inflammatory diseases and other conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
